Cas no 1042877-07-5 (2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)
![2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde structure](https://ja.kuujia.com/scimg/cas/1042877-07-5x500.png)
2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde
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- インチ: 1S/C17H11F3N2O3/c18-17(19,20)13-7-5-11(6-8-13)16-21-15(25-22-16)10-24-14-4-2-1-3-12(14)9-23/h1-9H,10H2
- InChIKey: CRTOONVBZUAXSU-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=CC=C1OCC1ON=C(C2=CC=C(C(F)(F)F)C=C2)N=1
2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A748157-1g |
2-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde |
1042877-07-5 | 97% | 1g |
$695.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606021-1g |
2-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde |
1042877-07-5 | 97% | 1g |
¥4774.0 | 2023-03-01 | |
Chemenu | CM484804-1g |
2-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde |
1042877-07-5 | 97% | 1g |
$681 | 2023-03-01 |
2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehydeに関する追加情報
Comprehensive Overview of 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde (CAS No. 1042877-07-5)
The compound 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde (CAS No. 1042877-07-5) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethylphenyl group and an oxadiazole ring, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets.
In recent years, the demand for fluorinated compounds like 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in medicinal chemistry to develop next-generation therapeutics with improved pharmacokinetic properties. The oxadiazole moiety, in particular, is known for its versatility in forming hydrogen bonds, making it a key scaffold in designing enzyme inhibitors.
From an industrial perspective, CAS No. 1042877-07-5 is often discussed in forums focusing on high-value chemical intermediates. Its synthesis involves multi-step organic reactions, including condensation and cyclization, which are topics of interest for chemists optimizing green chemistry protocols. Environmental sustainability is a hot topic, and researchers are exploring catalytic methods to reduce waste in the production of such compounds.
The benzaldehyde derivative aspect of this molecule also opens doors for applications in material science. For instance, its aromatic properties make it a candidate for developing organic electronic materials, a field that has seen exponential growth due to the demand for flexible and lightweight devices. Searches for aromatic aldehydes in OLEDs often lead to discussions about derivatives like this compound.
Another area of interest is the compound's potential role in antimicrobial research. With the rise of antibiotic resistance, scientists are investigating novel heterocyclic compounds to combat resistant pathogens. The [1,2,4]oxadiazole ring in 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has shown promise in preliminary studies, sparking further exploration.
For those searching "oxadiazole derivatives in drug design" or "trifluoromethylphenyl applications," this compound serves as a prime example of how subtle structural modifications can lead to significant biological activity. Its CAS No. 1042877-07-5 is frequently cited in patents and academic papers, highlighting its commercial and scientific relevance.
In summary, 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a convergence of multiple research frontiers—medicinal chemistry, material science, and sustainable synthesis. Its versatility and potential applications ensure it remains a focal point for innovation in the chemical sciences.
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